Boc-Ile-ONp

Catalog No.
S679708
CAS No.
16948-38-2
M.F
C17H24N2O6
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ile-ONp

CAS Number

16948-38-2

Product Name

Boc-Ile-ONp

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)

InChI Key

RFSVHANJROIWPM-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

16948-38-2;Boc-Ile-ONp;(2S,3S)-4-Nitrophenyl2-((tert-butoxycarbonyl)amino)-3-methylpentanoate;Boc-L-Isoleucine4-nitrophenylester;ST51037525;15128_ALDRICH;SCHEMBL16284648;15128_FLUKA;CTK8B8732;MolPort-003-926-663;ZINC2390957;8686AA;ANW-61138;AKOS016003349;AK-59971;DB-029524;KB-206697;ST2414231;TC-149883;N-(tert-Butoxycarbonyl)-L-isoleucine4-nitrophenylester;4-nitrophenyl(2S,3S)-2-[(tert-butoxy)carbonylamino]-3-methylpentanoate

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-Ile-ONp is a valuable building block for the synthesis of peptides containing the amino acid L-isoleucine. The tert-butoxycarbonyl (Boc) group protects the amino group of isoleucine, while the 4-nitrophenyl (ONp) ester serves as an activated leaving group for peptide bond formation. This combination allows for efficient coupling of Boc-Ile-ONp with other amino acid derivatives during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) PubChem, (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate: .

Boc-Ile-ONp, or tert-butoxycarbonyl-L-isoleucine p-nitrophenyl ester, is a derivative of L-isoleucine, an essential amino acid. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and a p-nitrophenyl (ONp) ester at the carboxylic acid terminus. The Boc group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the ONp group serves as a good leaving group during coupling reactions, facilitating the formation of peptide bonds.

Boc-Ile-ONp participates in several key reactions:

  • Deprotection: The Boc group can be removed using acidic conditions, typically with hydrochloric acid or trifluoroacetic acid, yielding L-isoleucine. This reaction is crucial for peptide synthesis as it allows for the release of the free amino group .
  • Peptide Bond Formation: The p-nitrophenyl ester can react with other amino acids or peptides under mild conditions, promoting the formation of peptide bonds. This reaction is facilitated by the nucleophilic attack of an amino group on the carbonyl carbon of the ONp ester .
  • Hydrolysis: In aqueous environments, Boc-Ile-ONp can undergo hydrolysis, leading to the release of L-isoleucine and p-nitrophenol. This reaction highlights its potential utility in controlled peptide release applications .

The synthesis of Boc-Ile-ONp typically involves:

  • Protection of Isoleucine: The amino group of L-isoleucine is protected using tert-butoxycarbonyl chloride in a suitable solvent like dichloromethane.
  • Formation of ONp Ester: The carboxylic acid of protected L-isoleucine is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form Boc-Ile-ONp.
  • Purification: The product is purified using techniques such as column chromatography to obtain high purity .

Studies involving Boc-Ile-ONp often focus on its interactions during peptide synthesis and enzymatic reactions. For example:

  • Enzyme Substrates: Research indicates that Boc-Ile-ONp can serve as a substrate for various proteolytic enzymes, which may help elucidate enzyme specificity and kinetics .
  • Peptide Interactions: The resulting peptides from Boc-Ile-ONp can be studied for their binding affinities to receptors or other proteins, contributing to understanding biological mechanisms.

Boc-Ile-ONp shares structural characteristics with several other compounds used in peptide synthesis. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Boc-Ala-OHAmino AcidSmaller side chain; used for simpler peptides
Boc-Leu-OHAmino AcidBranched side chain; affects hydrophobicity
Fmoc-Ile-OHAmino AcidFmoc protecting group; allows for UV monitoring
Z-Ile-OHAmino AcidZ protection; offers different cleavage conditions
Boc-Lys(Alloc)-OHAmino Acid with Alloc groupAllows for selective deprotection at Lysine residue

Boc-Ile-ONp's unique combination of protective groups makes it particularly useful for synthesizing complex peptides where control over reactivity is essential.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

352.16343649 g/mol

Monoisotopic Mass

352.16343649 g/mol

Heavy Atom Count

25

Other CAS

16948-38-2

Dates

Modify: 2023-08-15

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